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Abstract
2-Cyano-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged

as a valuable and versatile building block in medicinal chemistry. Its unique electronic

properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring,

render it an attractive scaffold for the synthesis of a diverse array of biologically active

molecules. This guide provides a comprehensive overview of the potential applications of 2-
Cyano-4-nitropyridine in drug discovery, with a focus on its role in the development of

anticancer, antimicrobial, and anti-inflammatory agents. We will delve into its chemical

properties, explore its utility as a synthetic intermediate, and present detailed experimental

protocols for the synthesis and biological evaluation of its derivatives. Furthermore, we will

examine the structure-activity relationships of these compounds and discuss their mechanisms

of action, providing a solid foundation for the rational design of novel therapeutics based on this

privileged scaffold.

Introduction: The Strategic Advantage of the 2-
Cyano-4-nitropyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in

hydrogen bonding and other key interactions with biological targets. The strategic placement of

electron-withdrawing groups, such as the cyano and nitro moieties in 2-Cyano-4-nitropyridine,
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significantly modulates the reactivity and biological activity of the pyridine core. The cyano

group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while

the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the

pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity

is a key asset for medicinal chemists, allowing for the facile introduction of various functional

groups to explore chemical space and optimize pharmacological properties.

Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects,

including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The

2-Cyano-4-nitropyridine scaffold, in particular, serves as a crucial starting material for a

variety of bioactive compounds.[1][3]

Physicochemical Properties and Synthesis
2-Cyano-4-nitropyridine is a yellow to pale yellow crystalline solid with a molecular formula of

C₆H₃N₃O₂ and a molecular weight of 149.11 g/mol .[4] It is slightly soluble in water but soluble

in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide

(DMF).[5]

Table 1: Physicochemical Properties of 2-Cyano-4-nitropyridine

Property Value Reference(s)

CAS Number 19235-88-2 [4]

Molecular Formula C₆H₃N₃O₂ [4]

Molecular Weight 149.11 g/mol [4]

Appearance
Yellow to pale yellow

crystalline solid
[4]

Melting Point 70-74 °C [4]

Solubility
Slightly soluble in water;

Soluble in DMSO, DMF
[5]

The synthesis of 2-Cyano-4-nitropyridine can be achieved through several methods, with a

common approach involving the reaction of 4-nitropyridine N-oxide with a cyanide source.[4]
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Experimental Protocol: Synthesis of 2-Cyano-4-
nitropyridine
A detailed synthesis procedure is as follows:

A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of

dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.

The mixture is then left to stand in a refrigerator overnight to allow for solidification.

The resulting solid is dissolved in 50 ml of water.

A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise with

vigorous stirring under a nitrogen atmosphere at -7 to -8 °C.

The reaction mixture is stirred at the same temperature for 7 hours.

After standing at room temperature overnight, the precipitates are collected by filtration,

washed with water, and dried.

The crude product is recrystallized from isopropyl ether to yield yellow crystals of 2-Cyano-4-
nitropyridine.[4]

Applications in Medicinal Chemistry
The 2-Cyano-4-nitropyridine scaffold is a versatile starting point for the synthesis of a wide

range of biologically active compounds. The nitro group can be readily reduced to an amino

group, which can then be further functionalized. The cyano group can also be transformed into

other functional moieties, providing numerous avenues for structural diversification.

Anticancer Agents
The cyanopyridine scaffold is a prominent feature in many anticancer agents.[6] Derivatives of

2-Cyano-4-nitropyridine have shown promise as potent cytotoxic agents against various

cancer cell lines.

Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives
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Compound Cancer Cell Line IC₅₀ (µM) Reference(s)

4b A-549 (Lung) 0.00803 [3]

4e A-549 (Lung) 0.0095 [3]

5a MCF-7 (Breast) 1.77 [6]

5e MCF-7 (Breast) 1.39 [6]

6b HepG2 (Liver) 2.68 [6]

5a HepG2 (Liver) 2.71 [6]

7 Caco-2 (Colorectal) 7.83 [7]

Note: The compounds listed are derivatives of the broader cyanopyridine class, highlighting the

potential of this scaffold. Specific IC₅₀ values for direct derivatives of 2-Cyano-4-nitropyridine
are an active area of research.

The mechanism of action for many of these compounds involves the inhibition of key cellular

processes such as tubulin polymerization or the activity of protein kinases.[1]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a

hallmark of cancer.[8] The pyridine scaffold is a well-established hinge-binding motif in many

kinase inhibitors.[9][10] The 2-cyano group can form important hydrogen bonds within the ATP-

binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity

and potency.[11]
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Caption: Workflow for developing kinase inhibitors from 2-Cyano-4-nitropyridine.

Antimicrobial Agents
Cyanopyridine derivatives have also demonstrated significant antimicrobial activity against a

range of bacterial and fungal pathogens.[3][12] The development of new antimicrobial agents is

a critical area of research due to the rise of antibiotic resistance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b099601?utm_src=pdf-body-img
https://www.benchchem.com/product/b099601?utm_src=pdf-body
https://www.researchgate.net/figure/IC50-mM-a-of-the-synthesized-3-cyano-2-substituted-pyridines-against-five-cancer-cell_tbl1_295080634
https://pubmed.ncbi.nlm.nih.gov/10192104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A general protocol for evaluating antimicrobial activity is the broth microdilution method to

determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility
Testing

Prepare a stock solution of the test compound in DMSO.

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-

Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

Inoculate each well with a standardized suspension of the microorganism.

Include positive (microorganism with no compound) and negative (broth only) controls.

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Anti-inflammatory Agents
Certain cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their

anti-inflammatory properties.[3] The mechanism of action for these compounds may involve the

inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights
The biological activity of 2-Cyano-4-nitropyridine derivatives is highly dependent on the

nature and position of the substituents on the pyridine ring. SAR studies have revealed several

key insights:

Substitution at the 4-position: The nitro group at the 4-position is a key feature, enhancing

the electrophilicity of the ring. Its reduction to an amino group provides a handle for further

derivatization, often leading to potent bioactive compounds.

The 2-cyano group: The cyano group at the 2-position is crucial for the activity of many

derivatives, particularly kinase inhibitors, where it can act as a hydrogen bond acceptor.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/figure/IC50-mM-a-of-the-synthesized-3-cyano-2-substituted-pyridines-against-five-cancer-cell_tbl1_295080634
https://www.benchchem.com/product/b099601?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10832052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic and heterocyclic substituents: The introduction of various aryl and heteroaryl

moieties at different positions on the pyridine ring can significantly influence the potency and

selectivity of the compounds. For example, in some anticancer derivatives, the presence of

substituted phenyl rings enhances cytotoxic activity.[3]

2-Cyano-4-nitropyridine Core
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Caption: Key areas for SAR exploration on the 2-Cyano-4-nitropyridine scaffold.

Future Perspectives and Conclusion
2-Cyano-4-nitropyridine represents a privileged scaffold with significant potential in medicinal

chemistry. Its inherent reactivity and the diverse biological activities of its derivatives make it an

attractive starting point for the development of novel therapeutics. Future research in this area

will likely focus on:

Expansion of the chemical space: The synthesis of novel libraries of 2-Cyano-4-
nitropyridine derivatives with diverse substituents.

Target identification and validation: Elucidating the specific molecular targets of these

compounds to understand their mechanisms of action.
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Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like

properties such as solubility, metabolic stability, and bioavailability.

In conclusion, the 2-Cyano-4-nitropyridine scaffold holds immense promise for the discovery

and development of new drugs to address a range of unmet medical needs. Its versatility and

the proven track record of the broader cyanopyridine class in medicinal chemistry underscore

its importance as a key building block for the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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